molecular formula C23H27NO5 B144446 Fmoc-Asp(OtBu)-ol CAS No. 133565-45-4

Fmoc-Asp(OtBu)-ol

Cat. No.: B144446
CAS No.: 133565-45-4
M. Wt: 397.5 g/mol
InChI Key: BSWAVDINBJTJNU-HNNXBMFYSA-N
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Description

Fmoc-Asp(OtBu)-ol is a compound that belongs to the class of amino acid derivatives. It is often used in peptide synthesis due to its protective groups, which help in the stepwise construction of peptides. The compound is characterized by its complex structure, which includes a fluorenylmethoxycarbonyl (Fmoc) group and a tert-butyl ester.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-Asp(OtBu)-ol typically involves the protection of amino acids. One common method is the mixed anhydride method, where the corresponding protected amino acid is reacted with sodium azide (NaN3) using isobutoxycarbonyl chloride (IBC-Cl) or by the acid chloride method . The reaction conditions usually involve maintaining a stable temperature to ensure the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale peptide synthesis techniques. These methods ensure the compound’s purity and yield by optimizing reaction conditions and using high-quality reagents. The compound is often isolated as a crystalline solid, which is stable at room temperature and has a long shelf-life .

Chemical Reactions Analysis

Types of Reactions

Fmoc-Asp(OtBu)-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield different oxidized derivatives, while reduction can lead to the formation of reduced amino acid derivatives .

Mechanism of Action

The mechanism of action of Fmoc-Asp(OtBu)-ol involves its role as a protective group in peptide synthesis. The fluorenylmethoxycarbonyl (Fmoc) group protects the amino group of the amino acid, preventing unwanted reactions during peptide chain elongation. The tert-butyl ester protects the carboxyl group, ensuring selective reactions at the amino group . The compound’s protective groups are removed under specific conditions, allowing the formation of the desired peptide sequence.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Fmoc-Asp(OtBu)-ol is unique due to its specific protective groups, which provide stability and selectivity during peptide synthesis. Its structure allows for efficient protection and deprotection steps, making it a valuable compound in the synthesis of complex peptides and proteins .

Properties

IUPAC Name

tert-butyl (3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-hydroxybutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27NO5/c1-23(2,3)29-21(26)12-15(13-25)24-22(27)28-14-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h4-11,15,20,25H,12-14H2,1-3H3,(H,24,27)/t15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSWAVDINBJTJNU-HNNXBMFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CC(CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)C[C@@H](CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90454477
Record name Fmoc-Aspartimol(OtBu)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90454477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

397.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133565-45-4
Record name Fmoc-Aspartimol(OtBu)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90454477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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